N-{[(3-nitrophenyl)amino]carbonyl}glycine N-{[(3-nitrophenyl)amino]carbonyl}glycine
Brand Name: Vulcanchem
CAS No.: 67513-14-8
VCID: VC4037475
InChI: InChI=1S/C9H9N3O5/c13-8(14)5-10-9(15)11-6-2-1-3-7(4-6)12(16)17/h1-4H,5H2,(H,13,14)(H2,10,11,15)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC(=O)O
Molecular Formula: C9H9N3O5
Molecular Weight: 239.18 g/mol

N-{[(3-nitrophenyl)amino]carbonyl}glycine

CAS No.: 67513-14-8

Cat. No.: VC4037475

Molecular Formula: C9H9N3O5

Molecular Weight: 239.18 g/mol

* For research use only. Not for human or veterinary use.

N-{[(3-nitrophenyl)amino]carbonyl}glycine - 67513-14-8

Specification

CAS No. 67513-14-8
Molecular Formula C9H9N3O5
Molecular Weight 239.18 g/mol
IUPAC Name 2-[(3-nitrophenyl)carbamoylamino]acetic acid
Standard InChI InChI=1S/C9H9N3O5/c13-8(14)5-10-9(15)11-6-2-1-3-7(4-6)12(16)17/h1-4H,5H2,(H,13,14)(H2,10,11,15)
Standard InChI Key DMZBNWBHPVSYBK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC(=O)O
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC(=O)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Structure

The compound’s IUPAC name, 2-[(3-nitrophenyl)carbamoylamino]acetic acid, delineates its structure: a glycine molecule (NH₂CH₂COOH) where the amino group is substituted with a carbamoyl moiety linked to a 3-nitrophenyl ring. The molecular formula is C₉H₈N₃O₅, with a molecular weight of 253.18 g/mol . The presence of the nitro group (-NO₂) at the meta position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and spectroscopic signatures.

Crystallographic and Conformational Insights

While no direct crystallographic data for N-{[(3-nitrophenyl)amino]carbonyl}glycine is available, analogous copper(II) complexes with nitroaryl-substituted ligands exhibit distorted square-pyramidal geometries, suggesting potential coordination sites in derivatives of this compound . The planar nitrophenyl group and flexible glycine backbone likely enable intermolecular hydrogen bonding, as observed in related urea derivatives .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process:

  • Formation of the Urea Linkage: Reacting 3-nitroaniline with phosgene or carbonyldiimidazole yields 3-nitrophenyl isocyanate.

  • Coupling with Glycine: The isocyanate intermediate reacts with glycine in aqueous alkaline conditions, forming the carbamoylamino bond .

Representative Reaction Conditions

ParameterValueSource
SolventAcetonitrile/Water
TemperatureRoom temperature
Reaction Time16 hours
Yield74–93% (analogous reactions)

Industrial-Scale Production

AK Scientific, Inc. manufactures the compound under catalog number 0040CX, adhering to strict purity standards for research use . Large-scale synthesis requires controlled phosgene handling and waste management due to toxicity concerns.

Physicochemical Properties

Thermal and Solubility Characteristics

While explicit data for the compound is limited, its structural analogs exhibit:

  • Melting Point: 145–146°C (observed in related urea derivatives) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and limited solubility in water .

Spectroscopic Profiles

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, J = 5.6 Hz, 2H, aromatic), 4.83 (s, 2H, CH₂), 3.13 (s, 3H, CH₃) .

  • ¹³C NMR: Expected signals at ~170 ppm (COOH), 155 ppm (urea carbonyl), and 125–150 ppm (aromatic carbons) .

IR Spectroscopy

  • Peaks at ~3300 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O), 1530/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .

Analytical Characterization Techniques

Liquid Chromatography–Mass Spectrometry (LC–MS)

Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) enhances LC–MS detection sensitivity for glycine conjugates. Key fragments include:

  • m/z 122.0231 (3-NPH-derived ion) .

  • m/z 71.0251 (glycine fragment) .

Table 1. LC–MS Parameters for Analogous Compounds

ParameterValueSource
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/0.1% formic acid
Detection ModePositive ionization

X-ray Diffraction (XRD)

Although XRD data for the free compound is unavailable, coordination complexes with similar ligands show Cu–N bond lengths of 1.977–2.155 Å, suggesting potential metal-binding capabilities .

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves/clothing
Eye IrritationH319Use face protection
Respiratory IrritationH335Ensure adequate ventilation

Emergency Procedures

  • Inhalation: Remove to fresh air; seek medical attention if symptoms persist .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

  • Disposal: Incinerate at approved facilities to prevent environmental release .

Applications and Research Frontiers

Biochemical Derivatization

The compound’s urea moiety and nitro group make it a candidate for targeted metabolomics, analogous to 3-NPH-based derivatization strategies for N-acyl glycines . Potential applications include:

  • Enhancing LC–MS detection of low-abundance metabolites.

  • Stabilizing labile amino groups during sample preparation.

Pharmaceutical Intermediates

Nitroaryl-urea derivatives are explored as protease inhibitors and kinase modulators. The glycine backbone offers metabolic stability, while the nitro group facilitates electron-deficient aromatic interactions in drug-receptor binding .

Coordination Chemistry

The compound’s ability to act as a bidentate ligand (via carbonyl O and deprotonated COOH) is under investigation for synthesizing transition metal complexes with catalytic or antimicrobial properties .

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